ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyrans are known for their diverse biological activities and are commonly found in natural products such as alkaloids, carbohydrates, and antibiotics
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency. Industrial production methods often utilize similar synthetic routes but may involve different catalysts or reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of oxidative reactions by breaking the chains of oxidative processes and decomposing hydroperoxides . This dual action makes it a promising antioxidant for various applications.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar pyran structure but with different substituents, leading to variations in its chemical and biological properties.
6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl ester: Another pyran derivative with distinct functional groups, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Biological Activity
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological activities, including its efficacy against cancer and other diseases.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step reaction process. For instance, one method includes the reaction of 4-methylbenzaldehyde with malononitrile and ethyl 3-oxo-3-(p-tolyl)propanoate under basic conditions, leading to the formation of the desired pyran derivative. The final product is purified through recrystallization techniques.
Structural Analysis
The compound features a pyran ring structure with various substituents that influence its biological activity. The crystal structure analysis reveals that the pyran ring adopts a twisted boat conformation, which is significant for its interaction with biological targets. The presence of functional groups such as amino and cyano groups enhances its reactivity and potential pharmacological effects .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using MTT method to evaluate the effectiveness of the compound on MCF-7 cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a potential lead compound for developing new antibiotics.
Table: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Other Biological Activities
The compound also exhibits anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation markers and alleviate pain, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenyl rings or variations in substituents can significantly affect its potency and selectivity towards specific biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances cytotoxicity.
- Ring Modifications : Alterations in the pyran ring structure can lead to improved binding affinity to target proteins involved in cancer progression.
- Functional Group Variations : The introduction of different functional groups can modulate both antimicrobial and anticancer activities.
Properties
CAS No. |
73035-27-5 |
---|---|
Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(15-11-9-14(2)10-12-15)17(13-23)21(24)27-20(19)16-7-5-4-6-8-16/h4-12,18H,3,24H2,1-2H3 |
InChI Key |
VPUYSAARIPPTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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